N-(1-pyridin-3-ylethyl)formamide
Overview
Description
N-(1-pyridin-3-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O It is a formamide derivative where the formamide group is attached to a pyridine ring via an ethyl linker
Mechanism of Action
Target of Action
N-(1-pyridin-3-ylethyl)formamide, also known as N-(1-pyridin-3-yl-ethyl)-formamide, is a pyridine-containing compound . Pyridine scaffolds have been detected in most relevant drug molecules and have shown great potential for treatment . They have been used in medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
Pyridine-containing compounds are known to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Result of Action
Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-3-ylethyl)formamide typically involves the reaction of 3-pyridyl ethylamine with formic acid or formic acid derivatives. One common method is the N-formylation of 3-pyridyl ethylamine using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the reaction efficiently and can be reused multiple times without loss of catalytic activity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-pyridin-3-ylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(1-pyridin-3-ylethyl)amine.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
N-(1-pyridin-3-ylethyl)formamide has several applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N-(pyridin-2-yl)formamide
- N-(pyridin-4-yl)formamide
- N-(1-pyridin-3-ylethyl)acetamide
Comparison: N-(1-pyridin-3-ylethyl)formamide is unique due to the specific positioning of the ethyl linker and formamide group, which can influence its reactivity and interaction with biological targets. Compared to N-(pyridin-2-yl)formamide and N-(pyridin-4-yl)formamide, the 3-position attachment in this compound may result in different steric and electronic properties, affecting its chemical behavior and applications .
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPFWHGVDOZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378036 | |
Record name | N-(1-pyridin-3-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21131-85-1 | |
Record name | N-(1-pyridin-3-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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